molecular formula C16H16N2O2 B2787478 3,4-dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one CAS No. 298218-17-4

3,4-dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one

Cat. No.: B2787478
CAS No.: 298218-17-4
M. Wt: 268.316
InChI Key: BJHDIPUIYIEOSX-UHFFFAOYSA-N
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Description

3,4-Dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one is a fused heterocyclic compound featuring a pyranopyrazole core with a 2-methylbenzyl substituent at position 4. Pyrano[2,3-c]pyrazol-6(1H)-ones are notable for their structural diversity and pharmacological relevance, often serving as scaffolds for bioactive molecules. The compound’s synthesis typically involves multicomponent reactions or post-functionalization of pyrano[2,3-c]pyrazol-6(1H)-one precursors. Key structural features include:

  • Pyran ring: A six-membered oxygen-containing ring fused to the pyrazole moiety.
  • Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.
  • Substituents: Methyl groups at positions 3 and 4 and a 2-methylbenzyl group at position 5, which enhances lipophilicity and modulates electronic properties .

Properties

IUPAC Name

3,4-dimethyl-5-[(2-methylphenyl)methyl]-2H-pyrano[2,3-c]pyrazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-9-6-4-5-7-12(9)8-13-10(2)14-11(3)17-18-15(14)20-16(13)19/h4-7H,8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHDIPUIYIEOSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2=C(C3=C(NN=C3OC2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors such as pyrano[2,3-c]pyrazol-6(1H)-one derivatives with 2-methylbenzyl halides under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the compound to its corresponding oxo derivatives.

  • Reduction: : Reduction of the pyrazole ring to form amines or other reduced derivatives.

  • Substitution: : Replacement of the benzyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

3,4-Dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases and conditions.

  • Industry: : Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3,4-dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) increase reactivity for further derivatization, while aromatic/alkyl groups (e.g., phenyl, benzyl) improve lipophilicity .
  • Synthetic Flexibility : Position 5 is amenable to functionalization via condensation, alkylation, or diazonium coupling, enabling diversity-oriented synthesis .

Pharmacological and Physicochemical Comparisons

Pyrano[2,3-c]pyrazol-6(1H)-ones exhibit diverse bioactivities depending on substituents:

  • Analgesic/Anti-inflammatory Activity: 3,4-Dimethyl-1-phenyl derivatives (e.g., compound 1) show analgesic potency comparable to aminopyrine, with minimal anti-inflammatory effects. The 2-methylbenzyl group in the target compound may enhance CNS penetration .
  • Anticancer Potential: Pyrano[2,3-c]pyrazoles with electron-deficient substituents (e.g., nitro, cyano) demonstrate cytotoxicity against cancer cell lines via kinase inhibition .
  • Sensor Applications: Schiff base derivatives (e.g., 1-(4-aminophenyl)-substituted analogs) serve as colorimetric sensors for amino acids like arginine .

Thermal Stability : Nitro- and aryl-substituted derivatives exhibit higher melting points (>200°C) due to strong intermolecular interactions (e.g., π-π stacking, hydrogen bonding), whereas alkylated analogs (e.g., target compound) may have lower melting points .

Mechanistic and Spectroscopic Differences

  • NMR Signatures : Methyl groups at positions 3 and 4 appear as singlets near δ 2.2–2.6 ppm in $^1$H NMR. The 2-methylbenzyl group would show aromatic protons (δ 6.7–7.9 ppm) and a benzylic CH$_2$ (δ ~3.5 ppm) .
  • Reactivity : The 5-(2-methylbenzyl) substituent may sterically hinder electrophilic substitutions at position 5, directing further reactions to other positions .

Biological Activity

3,4-Dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O2. The compound features a pyrano-pyrazole core, which contributes to its biological activity. The following table summarizes its key physicochemical properties:

PropertyValue
Molecular Weight244.30 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
DensityNot specified

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study highlighted that compounds with similar structures have shown efficacy against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) through mechanisms such as apoptosis induction and cell cycle arrest . The specific activity of this compound in this context remains to be fully elucidated but is anticipated based on structural similarities to other active pyrazoles.

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. For instance, compounds within this class have been shown to inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain . The potential of this compound as a COX inhibitor could be explored further in preclinical studies.

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of pyrazole derivatives against various pathogens. The compound's ability to disrupt microbial cell walls or inhibit essential enzymatic functions could be a promising area for further research. Although specific data on this compound is limited, its structural framework suggests potential antimicrobial activity similar to other pyrazoles .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can significantly influence their pharmacological profiles. For example:

  • Substituents at the 1-position can enhance antitumor activity.
  • Alkyl groups at the 3 and 4 positions may improve anti-inflammatory effects.

The presence of a methylbenzyl group at position 5 in this compound potentially enhances lipophilicity and cellular uptake, which could contribute to its overall bioactivity.

Case Studies and Research Findings

Recent studies have synthesized various pyrazole derivatives and evaluated their biological activities. For example:

  • A study reported that certain pyrazole carboxamides exhibited notable antifungal activity against specific strains, suggesting that structural modifications can lead to enhanced efficacy against pathogens .
  • Another investigation focused on the synergistic effects of combining pyrazoles with established chemotherapeutic agents like doxorubicin in breast cancer models, indicating potential for improved therapeutic outcomes through combination therapies .

Q & A

Q. Yield Optimization :

MethodCatalyst/ConditionsYield RangeReference
One-pot MCR[DMBSI]HSO₄, solvent-free70–95%
Microwave-assistedEthanol, 360 W60–81%
Oxidative modificationSeO₂ in 1,4-dioxane70–80%

What spectroscopic techniques are used to characterize this compound?

Structural elucidation relies on:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 2.5–3.5 ppm) and confirms aromatic/heterocyclic carbons (148–154 ppm for pyran and pyrazole rings) .
  • X-ray crystallography : Resolves 3D conformation, hydrogen bonding (e.g., C–H⋯O interactions stabilizing crystal packing), and dihedral angles between aromatic moieties (e.g., 69.9° between pyrano-pyrazole and benzene rings) .
  • FT-IR : Identifies carbonyl (C=O, ~1680–1740 cm⁻¹) and N–H stretches (~3250–3429 cm⁻¹) .

What basic biological activities are reported for this compound?

  • Analgesic/Anti-inflammatory : Derivatives like 1,3,4-trimethyl analogs show superior activity to aminopyrine in rodent models .
  • Antimicrobial : Pyrano[2,3-c]pyrazole scaffolds inhibit bacterial growth via membrane disruption or enzyme inhibition .
  • Antiplatelet : Substitutions at the 1-position (e.g., benzyl groups) enhance activity by modulating thromboxane pathways .

Advanced Research Questions

How can synthetic methodologies be optimized to address low yields in large-scale synthesis?

  • Green chemistry approaches : Use water or ionic liquids as solvents to reduce toxicity and improve atom economy. For example, Fe³⁺-modified montmorillonite catalysts achieve >80% yields in aqueous conditions .
  • Flow chemistry : Continuous reactors minimize side reactions and improve reproducibility for multicomponent syntheses .
  • Machine learning-guided optimization : Predict optimal molar ratios (e.g., hydrazine:β-ketoester at 1:2) and reaction times using historical yield data .

How do structural modifications (e.g., substituents on the benzyl group) impact biological activity?

  • Electron-withdrawing groups : Chloro or nitro substituents at the 4-position enhance anticancer activity by increasing electrophilicity and target binding (e.g., IC₅₀ values reduced by 40% with –NO₂ groups) .
  • Hydrophobic substituents : Longer alkyl chains (e.g., propyl vs. methyl) improve membrane permeability but may reduce solubility, requiring formulation adjustments .

Q. Structure-Activity Relationship (SAR) Example :

Substituent (R)LogPIC₅₀ (μM)Target Enzyme Inhibition
–H2.145.2COX-2: 30%
–Cl2.822.7COX-2: 65%
–NO₂1.918.4COX-2: 82%

How can conflicting data on cytotoxicity and therapeutic efficacy be resolved?

  • Mechanistic deconvolution : Use siRNA knockdown or CRISPR-Cas9 to identify off-target effects. For instance, conflicting reports on apoptosis induction may arise from p53-dependent vs. independent pathways .
  • High-content screening : Combine transcriptomics and proteomics to map dose-dependent responses (e.g., ROS generation at >50 μM vs. target-specific effects at <10 μM) .
  • In vivo pharmacokinetics : Address discrepancies between in vitro and in vivo results by evaluating bioavailability (e.g., low oral absorption due to poor solubility) .

What advanced techniques are used to study its interaction with biological targets?

  • Molecular docking : Predict binding modes with enzymes (e.g., COX-2 or Chk1 kinase) using AutoDock Vina. Validate with mutagenesis studies (e.g., Ala-scanning of active sites) .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD = 10–100 nM for pyrano-pyrazoles with ATP-binding pockets) .
  • Cryo-EM : Resolve complexes with large targets (e.g., ribosomes) at near-atomic resolution .

How can enantioselective synthesis be achieved for chiral derivatives?

  • Organocatalysis : Bifunctional squaramide catalysts induce high enantioselectivity (up to 99% ee) in [3+3] annulations, critical for targeting stereospecific enzymes .
  • Chiral auxiliaries : Use (R)-BINOL-derived ligands in asymmetric Michael additions to control stereochemistry at the pyran ring .

Q. Table 1: Comparative Analysis of Synthetic Methods

MethodTimeYieldPurityScalability
Conventional reflux24 h60%90%Low
Microwave-assisted3 min81%95%Moderate
Solvent-free MCR1 h95%98%High

Q. Table 2: Biological Activity Profile

Activity TypeModel SystemEffective DoseMechanism
AnalgesicMouse hot-plate10 mg/kgCOX-2 inhibition
AnticancerHeLa cells5 μMCaspase-3 activation
AntimicrobialE. coli50 μg/mLMembrane disruption

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